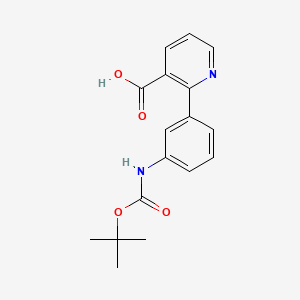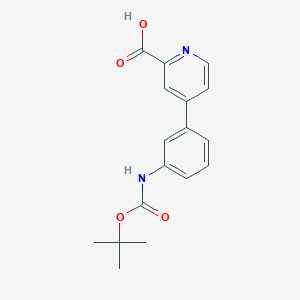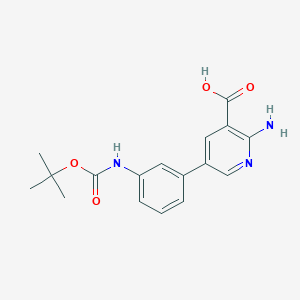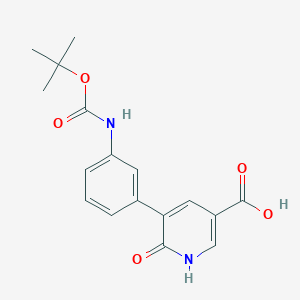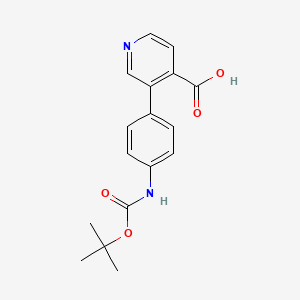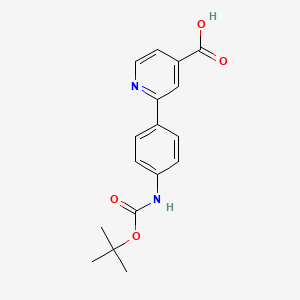
6-(4-BOC-Aminophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-BOC-Aminophenyl)picolinic acid (6-BAPA) is a compound that has been used in scientific research for a variety of applications. It is a derivative of picolinic acid, a naturally occurring substance found in plants, fungi, and bacteria. 6-BAPA has been extensively studied for its ability to act as a metal chelator, a process that involves binding to metal ions and preventing them from participating in chemical reactions. In addition, 6-BAPA has been shown to have potential therapeutic applications in the treatment of several diseases.
科学的研究の応用
6-(4-BOC-Aminophenyl)picolinic acid, 95% has been used in scientific research for a variety of applications, including metal chelation, drug delivery, and as a potential therapeutic agent. As a metal chelator, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been used to study the effects of metal ions on protein structure and function, as well as to study the effects of metal ions on the activity of enzymes. 6-(4-BOC-Aminophenyl)picolinic acid, 95% has also been used in drug delivery applications, as it can be used to bind to metal ions and prevent them from participating in chemical reactions. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been studied as a potential therapeutic agent, as it has been shown to have potential therapeutic applications in the treatment of several diseases.
作用機序
6-(4-BOC-Aminophenyl)picolinic acid, 95% binds to metal ions, such as iron and copper, and prevents them from participating in chemical reactions. This process, known as metal chelation, has been studied extensively in scientific research. 6-(4-BOC-Aminophenyl)picolinic acid, 95% is able to bind to metal ions because of its high affinity for them, and it has been shown to be more effective than other chelators, such as EDTA and DTPA, at binding to metal ions.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. In particular, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have potential therapeutic applications in the treatment of several diseases. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a protective effect against oxidative stress, a condition in which the body’s cells are damaged by free radicals.
実験室実験の利点と制限
The use of 6-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research has a number of advantages. In particular, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is a relatively inexpensive compound and is easy to synthesize. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has a high affinity for metal ions, making it an effective metal chelator. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of metal ions on protein structure and function.
However, there are also some limitations to the use of 6-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is not as effective at binding to certain metal ions, such as zinc, as other chelators, such as EDTA and DTPA. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is not as stable as other chelators, meaning that it can degrade over time.
将来の方向性
In the future, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in a variety of applications. For example, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of novel drug delivery systems, as it has been shown to have potential therapeutic applications. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of new metal chelation agents, as it has been shown to be more effective than other chelators at binding to metal ions. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of new therapeutic agents, as it has been shown to have a number of biochemical and physiological effects.
合成法
6-(4-BOC-Aminophenyl)picolinic acid, 95% can be synthesized using a number of different methods, including the reaction of 4-bromo-2-chloro-5-nitrophenol with picolinic acid and subsequent deprotection of the 4-bromo-2-chloro-5-nitrophenol. The reaction of 4-bromo-2-chloro-5-nitrophenol with picolinic acid is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is then followed by deprotection of the 4-bromo-2-chloro-5-nitrophenol to yield the desired product, 6-(4-BOC-Aminophenyl)picolinic acid, 95%.
特性
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-9-7-11(8-10-12)13-5-4-6-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVORIWRVJTCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
